Lithium;pyridine;perchlorate
CAS No.: 138558-39-1
Cat. No.: VC19128587
Molecular Formula: C5H5ClLiNO4
Molecular Weight: 185.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138558-39-1 |
|---|---|
| Molecular Formula | C5H5ClLiNO4 |
| Molecular Weight | 185.5 g/mol |
| IUPAC Name | lithium;pyridine;perchlorate |
| Standard InChI | InChI=1S/C5H5N.ClHO4.Li/c1-2-4-6-5-3-1;2-1(3,4)5;/h1-5H;(H,2,3,4,5);/q;;+1/p-1 |
| Standard InChI Key | UMBLPEOBJVLUNO-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].C1=CC=NC=C1.[O-]Cl(=O)(=O)=O |
Introduction
Chemical Identity and Structural Overview
Lithium pyridine perchlorate is classified as a lithium coordination complex where the lithium ion () is coordinated by pyridine () and a perchlorate () counterion. The compound’s molecular weight is 185.491 g/mol, with an exact mass of 185.007 g/mol . Its polar surface area (PSA) of 87.16 Ų and logP value of 1.295 suggest moderate hydrophilicity and potential solubility in polar aprotic solvents like acetonitrile or dimethylformamide .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.491 g/mol |
| Exact Mass | 185.007 g/mol |
| Polar Surface Area | 87.16 Ų |
| logP | 1.295 |
The coordination geometry of lithium in this complex is likely tetrahedral, with pyridine acting as a monodentate ligand and perchlorate as a non-coordinating anion. This structural configuration enhances the compound’s stability and reactivity in catalytic cycles .
Synthesis and Production Methods
The synthesis of lithium pyridine perchlorate involves two primary steps: (1) production of high-purity lithium perchlorate and (2) complexation with pyridine.
Lithium Perchlorate Synthesis
Lithium perchlorate is synthesized via the reaction of lithium hydroxide () or lithium carbonate () with perchloric acid () under controlled acidic conditions (pH ≤ 3) . The process typically proceeds as follows:
Key parameters include maintaining temperatures between 20–35°C to avoid side reactions and ensuring the reaction mixture remains acidic to prevent lithium hydroxide precipitation . The resulting lithium perchlorate trihydrate () is dehydrated using vacuum desiccation or ether extraction to yield anhydrous .
Complexation with Pyridine
Anhydrous lithium perchlorate is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and reacted with pyridine in a 1:1 molar ratio. The reaction is exothermic, and the product precipitates as a white crystalline solid:
The complex is isolated via filtration, washed with cold diethyl ether, and dried under vacuum .
Catalytic Applications in Organic Synthesis
Lithium pyridine perchlorate has emerged as a mild Lewis acid catalyst for condensation reactions. A notable application is its use in the Knoevenagel synthesis of trans-cinnamic acids, where it facilitates the reaction between malonic acid and aryl aldehydes in pyridine solvent .
Mechanism of Action
The lithium ion polarizes carbonyl groups of aldehydes, enhancing their electrophilicity, while the perchlorate anion stabilizes intermediates via non-coordinating interactions. Pyridine acts as a base, deprotonating malonic acid to generate nucleophilic enolates . This synergistic effect lowers the activation energy, enabling reactions to proceed at reflux temperatures (80–100°C) with 20% catalyst loading .
Table 2: Reaction Conditions and Yields for trans-Cinnamic Acid Synthesis
| Substrate (Aldehyde) | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzaldehyde | 4 | 92 |
| 4-Nitrobenzaldehyde | 3.5 | 88 |
| Cinnamaldehyde | 5 | 85 |
The method is stereoselective, producing trans isomers exclusively due to the stabilization of the transition state by the bulky pyridine ligand .
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